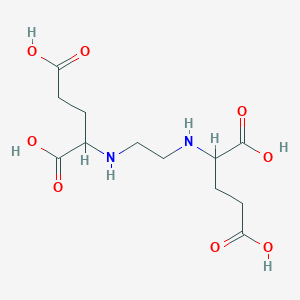
(S,S)-N,N'-Ethylenediglutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S)-N,N’-Ethylenediglutamic acid is a chiral compound with significant importance in various scientific fields. It is a derivative of ethylenediamine and glutamic acid, featuring two glutamic acid moieties attached to an ethylenediamine backbone. This compound is known for its chelating properties and is used in various applications, including environmental remediation and as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-N,N’-Ethylenediglutamic acid typically involves the reaction of ethylenediamine with glutamic acid under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (S,S)-N,N’-Ethylenediglutamic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors are employed to enhance the efficiency of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
化学反应分析
Types of Reactions
(S,S)-N,N’-Ethylenediglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
(S,S)-N,N’-Ethylenediglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with metal ions and its effect on enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of diagnostic agents.
Industry: It is used in environmental remediation to chelate heavy metals and in the production of biodegradable polymers.
作用机制
The mechanism of action of (S,S)-N,N’-Ethylenediglutamic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelation process is facilitated by the presence of multiple functional groups that can coordinate with metal ions, forming strong bonds and stabilizing the complex.
相似化合物的比较
Similar Compounds
N,N’-Ethylenediaminedisuccinic acid: Another chelating agent with similar properties but different structural features.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but less specificity for certain metal ions.
Uniqueness
(S,S)-N,N’-Ethylenediglutamic acid is unique due to its chiral nature and specific chelating properties. It offers advantages in terms of selectivity and stability of the formed complexes compared to other chelating agents. Its biodegradability and lower environmental impact also make it a preferred choice in certain applications.
属性
分子式 |
C12H20N2O8 |
|---|---|
分子量 |
320.30 g/mol |
IUPAC 名称 |
2-[2-(1,3-dicarboxypropylamino)ethylamino]pentanedioic acid |
InChI |
InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI 键 |
YALOGARCTWURTE-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320098.png)
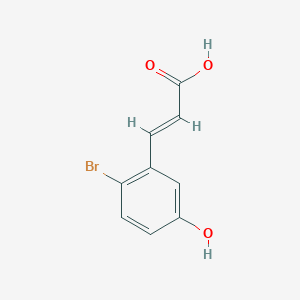


![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
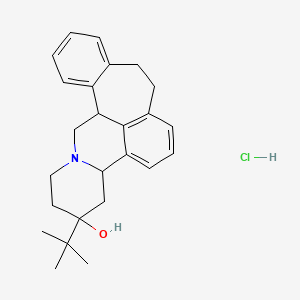
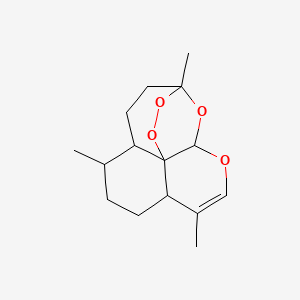
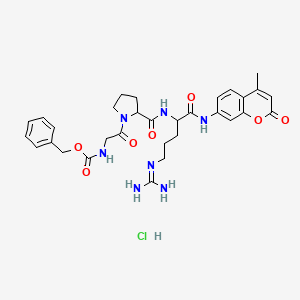
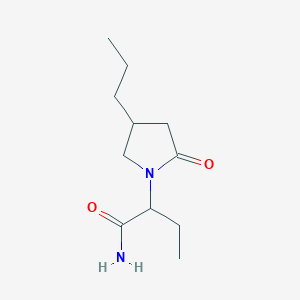
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
